N-Carbamyl-paf

Description

Historical Context of Platelet-Activating Factor (PAF) Discovery and Analogue Development

The journey to understanding Platelet-Activating Factor began in the mid-20th century, with initial observations of a soluble factor released from leukocytes that could induce platelet aggregation. nih.gov The term "platelet-activating factor" was officially coined in 1972. nih.govmdpi.com A pivotal moment in PAF research occurred in 1979 when the chemical structure of this potent phospholipid mediator was elucidated, revealing it to be 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine. nih.govnih.gov

Following its structural identification, research into PAF's diverse biological roles expanded rapidly. It became clear that PAF was not only a potent activator of platelets but also a key player in a wide array of physiological and pathophysiological processes, including inflammation, allergic reactions, and signal transduction between cells. nih.gov This growing understanding of PAF's significance spurred the development of synthetic analogues. These analogues were designed with various modifications to the parent molecule to either mimic (agonists) or block (antagonists) its activity, thereby allowing for a more precise dissection of the PAF signaling system. nih.gov The synthesis of these analogues has been instrumental in characterizing the PAF receptor and its downstream effects. physiology.org

Rationale for the Synthesis of Metabolically Stable Platelet-Activating Factor Agonists: The Case of N-Carbamyl-PAF

A significant challenge in studying the biological effects of native PAF is its rapid metabolism and short half-life in biological fluids, often measured in minutes. frontiersin.org The acetyl group at the sn-2 position of the glycerol (B35011) backbone is quickly hydrolyzed by the enzyme PAF acetylhydrolase (PAF-AH), rendering the molecule inactive. oup.comresearchgate.net This inherent instability makes it difficult to maintain consistent concentrations in experimental settings, posing a considerable obstacle to accurately assessing the consequences of sustained PAF receptor activation. frontiersin.orgencyclopedia.pub

To circumvent this problem, researchers synthesized metabolically stable PAF agonists. These are molecules designed to resist enzymatic degradation while still effectively binding to and activating the PAF receptor. This compound, also known as CPAF or methylcarbamyl-PAF, is a prime example of such an analogue. In CPAF, the labile acetyl group at the sn-2 position is replaced with an N-methylcarbamyl moiety. nih.gov This structural modification makes CPAF resistant to hydrolysis by PAF-AH. nih.govmedchemexpress.com

The development of CPAF provided the scientific community with a non-hydrolyzable PAF mimetic, allowing for the prolonged and controlled stimulation of the PAF receptor in both in vitro and in vivo studies. nih.govplos.org This has been invaluable for elucidating the downstream signaling pathways and long-term cellular responses initiated by PAF receptor engagement, without the confounding factor of rapid ligand degradation. nih.govnih.gov

Research Findings on this compound

This compound has been utilized in numerous studies to probe the function of the PAF receptor in various cell types and disease models. Key findings from research on CPAF are summarized in the interactive data table below.

| Parameter | Finding | Cell/System Studied | Reference |

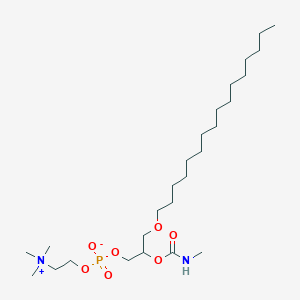

| Full Chemical Name | 1-O-hexadecyl-2-N-methylcarbamyl-sn-glycero-3-phosphocholine | N/A | nih.govchemicalbook.com |

| CAS Number | 91575-58-5 | N/A | chemicalbook.comscbt.com |

| Metabolic Stability | Not significantly metabolized; resistant to hydrolysis by PAF-AH. | Raji lymphoblasts | nih.govmedchemexpress.com |

| Binding Affinity (Kd) | 2.9 ± 0.9 nM | Raji lymphoblast PAF receptor | nih.gov |

| Potency | Approximately one-third the potency of native PAF. | Raji lymphoblasts (competition binding) | nih.gov |

| Biological Activity | Potent PAF receptor agonist. | Various, including lymphocytes, macrophages, epithelial cells. | nih.govoup.comontosight.ai |

| Effect on Intracellular Calcium | Induces a dose-dependent increase in free intracellular calcium. | Raji lymphoblasts | nih.gov |

| In Vivo Activity | Demonstrates protective effects against LPS-induced endotoxic shock. | Mice | plos.org |

| Use in Cancer Research | Stimulates proliferation and motility of breast cancer cells. | Human breast cancer cell lines | nih.gov |

| Use in Inflammation Research | Inhibits the secretion of PAF-acetylhydrolase (PAF-AH). | Human decidual macrophages | oup.comnih.gov |

| Use in Neuroscience | Used to study the role of PAF receptors in long-term potentiation. | Rat hippocampal slices | nih.gov |

Structure

2D Structure

Properties

CAS No. |

111057-91-1 |

|---|---|

Molecular Formula |

C26H55N2O7P |

Molecular Weight |

538.7 g/mol |

IUPAC Name |

[3-hexadecoxy-2-(methylcarbamoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C26H55N2O7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-32-23-25(35-26(29)27-2)24-34-36(30,31)33-22-20-28(3,4)5/h25H,6-24H2,1-5H3,(H-,27,29,30,31) |

InChI Key |

FNFHZBKBDFRYHS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC |

Synonyms |

1-HMC-GPC 1-O-hexadecyl-2-N-methylcarbamyl-glycerophosphocholine 1-O-hexadecyl-2-N-methylcarbamylphosphatidylcholine carbamyl-platelet-activating factor methylcarbamyl-PAF N-carbamyl-PAF |

Origin of Product |

United States |

Chemical Synthesis and Analog Development of N Carbamyl Paf

Synthetic Pathways for N-Carbamyl-PAF and Related Carbamate (B1207046) Analogs

The synthesis of this compound and its carbamate analogs is a crucial aspect of their development as potential therapeutic agents. The primary goal is often to create more stable compounds than the naturally occurring Platelet-Activating Factor (PAF), whose acetyl group at the sn-2 position of the glycerol (B35011) backbone is susceptible to hydrolysis. beilstein-journals.org

A common strategy involves the modification of the sn-2 position by introducing a carbamate function. The synthesis of methyl carbamoyl-PAF (mc-PAF), for instance, begins with the protonation of lyso-PAF to form an intermediate that subsequently reacts with methylisocyanate to yield the final product. beilstein-journals.org

Another approach to synthesizing carbamate analogs involves a multi-step sequence starting from a suitable glycerol derivative. For example, new PAF analogues, where the phosphate (B84403) and trimethylammonium moieties were replaced with an acylcarbamoyl moiety and a quaternary cyclic ammonium (B1175870) group, have been synthesized. nih.gov These syntheses often involve the use of isocyanates, which react with alcohols or amines to form the carbamate linkage. nih.govgoogle.com The reaction conditions, such as temperature and catalyst concentration, can be adjusted to optimize the reaction rate and yield. google.com

General synthetic methodologies for carbamates are also applicable. These include the reaction of primary amines with carbon dioxide and an alkyl halide in the presence of a base like cesium carbonate. nih.govacs.org Another method utilizes 1-alkoxycarbonyl-3-nitro-1,2,4-triazole reagents, which react efficiently with primary and secondary amines to produce the corresponding carbamates in high yields. nih.gov

The synthesis of more complex analogs, such as those with heterocyclic groups or other functional moieties, often requires tailored synthetic routes. These can involve multiple steps of protection, activation, and coupling reactions to build the desired molecular architecture. nih.govnih.gov For instance, the synthesis of certain PAF antagonists involved creating piperazine (B1678402) derivatives with ester or carbamate groups at the 2-position. nih.gov

Design Principles for this compound Derivatives and Isosteres

The design of this compound derivatives and their isosteres is guided by the goal of modulating their biological activity, often to create antagonists of the PAF receptor. A key principle is the replacement of labile groups in the parent PAF molecule with more stable functionalities, such as the carbamate group in place of the acetyl ester at the sn-2 position. beilstein-journals.orgresearchgate.net This modification is intended to increase the compound's in vivo stability. beilstein-journals.org

Isosteric replacement is a fundamental concept in the design of these analogs. Isosteres are molecules or groups of atoms that have similar physical or chemical properties. In the context of this compound, isosteric modifications can be made to various parts of the molecule, including the glycerol backbone, the long alkyl chain at the sn-1 position, and the polar head group at the sn-3 position. nih.govrsc.org

For example, the phosphate group in PAF has been replaced with other moieties to create antagonists. nih.gov The design of these derivatives often involves computational modeling to understand the three-dimensional electrostatic potential maps, which can reveal key structural features required for antagonistic activity. nih.gov These studies have indicated that specific distances between electronegative groups within the molecule are crucial for potent PAF antagonism. nih.gov

Another design strategy involves introducing conformational constraints or bulky groups to influence the molecule's interaction with the PAF receptor. The substitution of piperazine-derived compounds with ester or carbamate groups has been shown to increase steric hindrance and hydrophobicity, leading to enhanced inhibitory activity against platelet aggregation. nih.gov The development of these derivatives often involves creating and screening libraries of compounds to identify those with the desired biological profile. nih.gov

Structure-Activity Relationship (SAR) Studies of Carbamyl Moiety Modifications on Biological Activity

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the carbamyl moiety and other parts of the this compound structure affect its biological activity. These studies have revealed several key insights into the requirements for potent PAF antagonism.

Modifications to the Carbamyl Group:

The nature of the substituent on the nitrogen atom of the carbamoyl (B1232498) group significantly influences the antagonist activity. nih.gov SAR studies have shown that both the size and the electronic properties of this substituent are important. For instance, in a series of PAF antagonists, the acyl substituent on the carbamoyl nitrogen was found to be a strong determinant of activity. nih.gov

Influence of the Polar Head Group:

The structure of the polar head group at the sn-3 position of the glycerol backbone also plays a critical role in determining the biological activity. nih.gov Modifications in this region, in conjunction with changes in the carbamyl moiety, have led to the development of potent PAF antagonists. nih.gov

Impact of the Alkyl Chain:

The length and nature of the alkyl chain at the sn-1 position are also key factors. SAR studies on related compounds, such as alkylcarbamic acid aryl esters, have shown that a lipophilic N-alkyl substituent is often required for optimal potency. researchgate.net

Stereochemistry:

The stereochemistry of the glycerol backbone can also be a factor, although in some cases, no significant difference in PAF antagonist activity has been observed between enantiomers. nih.gov

The table below summarizes the SAR findings for a series of PAF antagonists with modifications to the carbamyl moiety and other parts of the molecule.

| Compound | Modification | Biological Activity (IC50 for platelet aggregation) | Reference |

| CV-6209 | Acylcarbamoyl moiety and quaternary cyclic ammonium group | 7.5 x 10⁻⁸ M | nih.gov |

| Piperazine derivative 1h | Increased steric hindrance and hydrophobicity via ester/carbamate groups | 0.07 µM | nih.gov |

| Piperazine derivative 1k | Increased steric hindrance and hydrophobicity via ester/carbamate groups | 0.05 µM (for [³H]PAF displacement) | nih.gov |

| URB524 | N-cyclohexylcarbamic acid biphenyl-3-yl ester | 63 nM | researchgate.net |

These SAR studies provide a rational basis for the design of new and more potent this compound analogs with potential therapeutic applications. The interplay between the carbamyl moiety, the polar head group, and the alkyl chain is a recurring theme in the quest for effective PAF receptor antagonists. nih.govnih.govresearchgate.net

Molecular Pharmacology of N Carbamyl Paf at the Platelet Activating Factor Receptor Pafr

Ligand-Receptor Binding Kinetics and Affinity

The interaction between N-Carbamyl-PAF and the Platelet-Activating Factor Receptor (PAFR) is characterized by specific binding kinetics and a distinct affinity profile.

Specific Binding Characteristics to PAFR

This compound demonstrates specific binding to the PAFR. nih.gov Studies conducted on Raji lymphoblast cells, which express PAFR, have shown that the binding of this compound reaches saturation, a key characteristic of specific receptor-ligand interactions. nih.govresearchgate.net This binding is time-dependent, typically reaching a plateau within 60 to 80 minutes at 4°C. nih.gov The specificity of this binding is further confirmed by the fact that it can be displaced by known PAFR antagonists. nih.gov

Saturation Binding Analyses and Dissociation Constants (Kd)

Saturation binding analyses are crucial for quantifying the affinity of a ligand for its receptor. umich.edu The equilibrium dissociation constant (Kd) represents the concentration of a ligand at which half of the receptors are occupied at equilibrium. umich.edu A lower Kd value signifies a higher binding affinity.

For this compound, Scatchard analysis of binding data in Raji lymphoblasts revealed a single class of binding sites. nih.gov The determined dissociation constant (Kd) for this compound is approximately 2.9 ± 0.9 nM, with about 14,800 binding sites per cell. nih.gov In comparison, studies on human monocyte-derived macrophages have shown a Kd of 2.5 ± 0.9 nmol/L for native PAF, with approximately 5,270 binding sites per cell. ahajournals.org

Table 1: Binding Characteristics of PAF and its Analogs to PAFR

| Ligand | Cell Type | Dissociation Constant (Kd) | Binding Sites per Cell |

| This compound | Raji lymphoblasts | 2.9 ± 0.9 nM nih.gov | ~14,800 nih.gov |

| Platelet-Activating Factor (PAF) | Human monocyte-derived macrophages | 2.5 ± 0.9 nmol/L ahajournals.org | ~5,270 ahajournals.org |

Competitive Binding Studies with Native Platelet-Activating Factor

Competitive binding assays are employed to determine the relative affinity of a ligand by measuring its ability to displace a known radiolabeled ligand from the receptor. In the context of this compound, studies have shown that it competes with native PAF for binding to the PAFR. nih.gov These experiments indicate that this compound has approximately one-third the potency of native PAF in binding to the receptor on Raji lymphoblasts. nih.gov This suggests that while this compound binds specifically to the PAFR, its affinity is lower than that of the endogenous ligand.

Agonistic and Antagonistic Modalities of this compound

This compound is recognized as a PAFR agonist, meaning it binds to and activates the receptor, mimicking the effects of the native ligand. nih.govmedchemexpress.com Its agonistic properties have been demonstrated through its ability to induce dose-dependent increases in free intracellular calcium in Raji lymphoblasts, a hallmark of PAFR activation. nih.gov This effect can be blocked by structurally distinct PAFR antagonists such as CV-6209 and alprazolam, further confirming its action through the PAFR. nih.gov

The compound's utility as an agonist is highlighted in various research contexts. For instance, it has been used to study PAFR-mediated cellular responses like the induction of c-myc and c-fos and the activation of mitogen-activated protein kinase in cells overexpressing the PAFR. caymanchem.com Furthermore, this compound has been instrumental in investigating the role of PAFR in pathological processes, including cancer cell proliferation and inflammation. mdpi.comnih.gov

Regulation of PAFR Expression by this compound

The expression of the Platelet-Activating Factor Receptor (PAFR) can be modulated by its ligands. This compound, as a stable agonist, provides a useful tool to study these regulatory mechanisms.

Agonist-Induced PAFR Downregulation

Prolonged exposure to an agonist can lead to a decrease in the number of receptors on the cell surface, a phenomenon known as downregulation. nih.gov Studies using human promonocytic U937 cells have shown that treatment with this compound (also referred to as carbamyl-PAF) leads to a significant reduction in PAF receptor numbers. nih.gov Specifically, exposure to 100 nM carbamyl-PAF for 8 to 24 hours resulted in a 50-75% decrease in PAF receptors as measured by radioligand binding assays. nih.gov

This downregulation occurs, at least in part, at the transcriptional level. nih.gov A 24-hour pretreatment with 100 nM carbamyl-PAF caused a 50% decline in the steady-state level of PAFR mRNA. nih.gov The effect was dose-dependent, with a half-maximal effective concentration (EC50) of around 10 nM. nih.gov Importantly, this effect was attenuated by the PAFR antagonist SRI-63675, indicating it is a receptor-mediated process. nih.gov Further investigation revealed that the transcription rate of the PAFR gene was reduced in carbamyl-PAF-treated cells, while the half-life of the PAFR mRNA remained unaffected. nih.gov This suggests that agonist-induced downregulation of PAFR by this compound is primarily due to a decrease in gene transcription rather than increased mRNA degradation. nih.gov The phenomenon of ligand-induced downregulation is a characteristic regulatory feature of G-protein coupled receptors like the PAFR. plos.org

Transcriptional Modulation of PAFR Gene Expression

The expression of the Platelet-Activating Factor Receptor (PAFR) gene is subject to regulatory mechanisms, including modulation by agonists. Research has demonstrated that prolonged exposure to this compound, a non-metabolizable analog of Platelet-Activating Factor (PAF), leads to a down-regulation of PAFR gene expression at the transcriptional level. nih.gov

Studies conducted on human promonocytic U937 cells have shown that treatment with this compound results in a significant reduction in the steady-state level of PAFR mRNA. nih.gov This effect is dose-dependent, with a notable decrease in mRNA levels observed after extended exposure. Specifically, a 24-hour pretreatment with 100 nM of this compound can cause a 50% decline in the level of PAFR mRNA. nih.gov The median effective concentration (EC50) for this effect has been determined to be approximately 10 nM. nih.gov

Further investigation into the mechanism has revealed that this agonist-induced down-regulation is a result of a decreased rate of gene transcription. nih.gov Nuclear run-off experiments have shown that the transcription rate of the PAFR gene in cells treated with this compound is reduced to about 65% of that in control cells. nih.gov This indicates that the reduction in PAFR mRNA is at least partly due to an effect on the initiation of transcription. However, the stability of the PAFR mRNA itself does not appear to be affected by this compound treatment, as the half-life of the mRNA remains unchanged in the presence of actinomycin (B1170597) D. nih.gov

The specificity of this transcriptional modulation has been confirmed through the use of PAFR antagonists. The effect of this compound on PAFR mRNA levels can be attenuated by the PAFR antagonist SRI-63675. nih.gov In contrast, lyso-PAF, a precursor and metabolite of PAF, does not induce a significant decrease in PAFR mRNA, highlighting that the transcriptional down-regulation is a specific response to PAFR agonism. nih.gov These findings collectively suggest that this compound, by acting as a persistent agonist at the PAFR, initiates a feedback mechanism that reduces the expression of its own receptor at the gene transcription level. nih.gov

Research Findings on this compound and PAFR Gene Expression

| Cell Line | Agonist | Concentration | Exposure Time | Effect on PAFR mRNA | Mechanism | Reference |

| Human promonocytic U937 cells | This compound | 100 nM | 24 hours | ~50% decrease | Reduction in gene transcription rate | nih.gov |

| Human promonocytic U937 cells | This compound | 10 nM (EC50) | 24 hours | Dose-dependent decrease | Not specified | nih.gov |

Cellular and Biochemical Mechanisms of Action Mediated by N Carbamyl Paf

Intracellular Signal Transduction Pathways

N-Carbamyl-paf initiates a cascade of intracellular events upon binding to its receptor, primarily the Platelet-Activating Factor Receptor (PAFR). oup.com This interaction triggers a series of signaling pathways that ultimately dictate the cellular response.

Protein Kinase C (PKC)-Dependent Signaling

Protein Kinase C (PKC) is a family of enzymes that are key components of signal transduction cascades involved in a wide range of cellular processes. wikipedia.org this compound has been shown to activate PKC-dependent signaling pathways. nih.govnih.gov This activation is often linked to the aforementioned increase in intracellular calcium, as conventional PKC isoforms require Ca2+ for their activation. wikipedia.org

Research has demonstrated that the inhibitory effect of this compound on PAF-AH secretion can be partially blocked by PKC inhibitors. nih.govoup.com Conversely, activators of PKC can mimic the effect of this compound, further implicating PKC in its mechanism of action. nih.govoup.com This PKC-dependent signaling appears to be a crucial component in the cellular responses triggered by this compound. nih.govniph.go.jp

Interactions with Toll-Like Receptor (TLR) Signaling Pathways

Toll-Like Receptors (TLRs) are a class of proteins that play a fundamental role in the innate immune system. rndsystems.comfrontiersin.org Intriguingly, the signaling initiated by this compound is not entirely independent and shows significant interaction with TLR signaling pathways. nih.govnih.gov

Studies in peritoneal macrophages have revealed that the induction of inflammatory markers by this compound is dependent on the presence of TLR4. nih.gov This suggests a form of "crosstalk" or transactivation between the PAF receptor and TLR4. oup.com The mechanism appears to involve the production of the PAF receptor itself, as this compound-induced expression of PAFR mRNA was found to be eliminated in TLR4 knockout macrophages. nih.govnih.gov This interaction highlights a complex interplay between lipid mediator signaling and innate immune recognition.

Impact on Lipid Mediator Biosynthesis and Metabolism

Beyond initiating its own signaling cascades, this compound also influences the production and breakdown of other important lipid mediators, most notably PAF itself.

Positive Feedback Regulation of Platelet-Activating Factor Synthesis via the Remodeling Pathway

This compound can stimulate the synthesis of PAF through the remodeling pathway. aai.orgmdpi.com This pathway involves the conversion of a precursor molecule, lyso-PAF, into PAF. oup.com Activation of the PAF receptor by this compound can lead to the biosynthesis of PAF, creating a positive feedback loop. aai.org

This feedback mechanism can amplify the inflammatory response, as the newly synthesized PAF can then go on to activate other cells. aai.org The ability of this compound to induce PAF synthesis has been observed in various cell types, including keratinocytes. aai.org

Inhibition of Platelet-Activating Factor Acetylhydrolase (PAF-AH) Secretion

Platelet-Activating Factor Acetylhydrolase (PAF-AH) is the primary enzyme responsible for the inactivation of PAF. researchgate.net this compound, a non-hydrolyzable analog of PAF, has been shown to inhibit the secretion of PAF-AH from cells such as human decidual macrophages. nih.govoup.comresearchgate.net

This inhibition of PAF-AH secretion effectively prolongs the biological activity of any endogenously produced PAF, as its degradation is reduced. researchgate.net The inhibitory action of this compound on PAF-AH secretion is mediated by the intracellular signaling pathways discussed earlier, namely the mobilization of intracellular calcium and the activation of Protein Kinase C. nih.govoup.com

Interactive Data Table: Cellular and Biochemical Mechanisms of this compound

| Mechanism | Key Cellular Component/Pathway | Effect of this compound | Experimental Observations | References |

| Intracellular Calcium Modulation | Intracellular Calcium Stores (e.g., Endoplasmic Reticulum) | Increased cytosolic Ca2+ concentration | Partially blocked by intracellular calcium channel blockers. | nih.govnih.govoup.com |

| Protein Kinase C Signaling | Protein Kinase C (PKC) | Activation of PKC-dependent pathways | Partially blocked by PKC inhibitors; mimicked by PKC activators. | nih.govnih.govoup.comniph.go.jp |

| Toll-Like Receptor Interaction | Toll-Like Receptor 4 (TLR4) | Dependent induction of inflammatory markers | Effects are eliminated in TLR4 knockout macrophages. | oup.comnih.govnih.gov |

| PAF Synthesis Regulation | Remodeling Pathway (Lyso-PAF to PAF conversion) | Positive feedback, leading to increased PAF synthesis | Observed in keratinocytes and other cell types. | aai.orgmdpi.com |

| PAF Metabolism Regulation | Platelet-Activating Factor Acetylhydrolase (PAF-AH) | Inhibition of secretion | Leads to prolonged PAF activity. | nih.govoup.comresearchgate.net |

Modulation of Gene and Protein Expression by this compound

This compound (cPAF), a stable analog of Platelet-Activating Factor (PAF), exerts significant influence over cellular processes by modulating the expression of a wide array of genes and proteins. This regulation is central to its role in inflammation, cell cycle control, angiogenesis, and other pathophysiological events. The following sections detail the specific effects of cPAF on key molecular pathways.

Induction of Inflammatory Mediators (e.g., iNOS, chemokines, cytokines)

This compound is a potent inducer of various inflammatory mediators across different cell types, contributing to the amplification of inflammatory responses. Its action is primarily mediated through the Platelet-Activating Factor Receptor (PAFR).

In peritoneal macrophages, cPAF induces the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS or Nos2), the chemokine Ccl5 (also known as RANTES), and the pro-inflammatory cytokine Tumor Necrosis Factor (TNF). nih.govresearchgate.net This induction is dependent on the presence of the PAF receptor (PTAFR) and also, intriguingly, requires intact Toll-Like Receptor 4 (TLR4) signaling pathways, including the adaptor proteins MyD88 and TRIF. nih.gov

In the context of epithelial and endothelial tissues, cPAF also demonstrates significant pro-inflammatory activity. Activation of the PAF receptor in human epidermal cell lines and keratinocytes triggers the biosynthesis and increased mRNA levels for cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). aai.org Similarly, studies on human endometrial stromal cells revealed that cPAF stimulates the production of a broad range of cytokines and chemokines, including IL-6, IL-8, Macrophage Colony-Stimulating Factor (M-CSF), Macrophage Inflammatory Protein-1alpha (MIP-1alpha), and TNF-alpha in a dose-dependent manner. nih.gov Furthermore, cPAF has been shown to activate the transcription of the IL-10 gene, an immunomodulatory cytokine. direct-ms.orgrupress.org

The table below summarizes key findings on the induction of inflammatory mediators by this compound.

| Mediator | Cell Type | Observed Effect | Key Findings | Citation |

|---|---|---|---|---|

| iNOS (Nos2), TNF, Ccl5 | Mouse Peritoneal Macrophages | Increased mRNA and end-product levels. | Effect is dependent on PAFR, TLR4, MyD88, and TRIF. | nih.govresearchgate.net |

| IL-6, IL-8 | Human Epidermal Cells (KB) & Keratinocytes (HaCaT) | Increased mRNA levels. | Demonstrates PAFR's role in the epidermal cytokine network. | aai.org |

| IL-6, IL-8, M-CSF, MIP-1α, TNF-α | Human Endometrial Stromal Cells | Increased secretion of all listed cytokines. | Suggests a role for PAF in the uterine cytokine network during pregnancy. | nih.gov |

| IL-10 | Keratinocytes | Activated gene promoter/transcription. | Indicates PAF's role in modulating immune suppression. | direct-ms.orgrupress.org |

Influence on Cell Cycle and DNA Replication Pathways

This compound demonstrates a complex, often cell-type-dependent, influence on cell proliferation and the machinery governing the cell cycle and DNA replication.

In transformed human mast cells (HMC-1), cPAF has been observed to significantly inhibit cell proliferation. nih.gov This anti-proliferative effect is accompanied by a decline in DNA replication, as measured by the reduced incorporation of the thymidine (B127349) analog ethynyl (B1212043) deoxyuridine (EdU) into newly synthesized DNA. nih.gov Mechanistically, cPAF induces a cell cycle arrest predominantly at the G2–M phase. nih.gov This arrest is associated with profound changes in the expression of key cell cycle regulators; specifically, cPAF depresses the expression of cyclin-B1 and cyclin-dependent kinase 1 (CDK1) while promoting the expression of the cyclin-dependent kinase inhibitor p21. nih.govresearchgate.net These actions disrupt the G2-M mitotic complex, potentially leading to mitotic catastrophe. nih.govresearchgate.net Furthermore, cPAF has been shown to disrupt the DNA damage response by affecting elements like MCPH1/BRIT-1 and ATR. nih.gov

In contrast, other studies have reported pro-proliferative effects. In non-small cell lung cancer (NSCLC) cell lines (A549 and H1299), cPAF treatment led to a dose-dependent increase in cell proliferation. nih.gov Similarly, exogenous cPAF was found to stimulate the growth of breast carcinoma cell lines. nih.gov These conflicting findings suggest that the impact of this compound on cell cycle progression is highly context-dependent, varying with the cell type and its transformation status.

The table below summarizes the diverse effects of this compound on cell cycle and DNA replication.

| Cell Type | Effect on Proliferation | Mechanism/Key Findings | Citation |

|---|---|---|---|

| Human Mast Cells (HMC-1) | Inhibition | Induces G2-M phase arrest; decreases cyclin-B1 and CDK1; increases p21; reduces DNA replication (EdU incorporation). | nih.govresearchgate.net |

| Non-Small Cell Lung Cancer Cells (A549, H1299) | Stimulation | Increased proliferation in a dose-dependent manner via PAFR activation. | nih.gov |

| Breast Cancer Cells (MCF-7, T47-D, MDA-MB231) | Stimulation | Exogenous cPAF increased cell numbers over a 96-hour incubation. | nih.gov |

Regulation of Angiogenic Factor Expression (e.g., Vascular Endothelial Growth Factor)

This compound plays a significant role in promoting angiogenesis, the formation of new blood vessels, primarily through its ability to upregulate the expression of key angiogenic factors.

A primary target of cPAF-mediated regulation is Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis. Studies have demonstrated that cPAF induces both VEGF mRNA and protein expression in human umbilical cord vein endothelial cells (HUVECs) and human dermal microvascular endothelial cells (HMVECs). nih.govarvojournals.org This upregulation of VEGF is a critical initial event in PAF-promoted angiogenesis, stimulating the migration of endothelial cells. nih.govarvojournals.org Notably, in these endothelial cells, cPAF did not stimulate the expression of another angiogenic factor, fibroblast growth factor-2 (FGF-2). nih.govarvojournals.org

This effect is not limited to endothelial cells. In cultured retinal pigment epithelial (RPE) cells (ARPE-19), cPAF stimulation led to a significantly higher level of VEGF in culture supernatants, an effect that could be blocked by a PAF receptor antagonist. tandfonline.comresearchgate.net These findings collectively establish that this compound promotes a pro-angiogenic environment by specifically inducing the expression and production of VEGF in various cell types relevant to neovascularization. nih.govarvojournals.orgtandfonline.com

The table below details the research findings on this compound's regulation of angiogenic factor expression.

| Angiogenic Factor | Cell Type | Observed Effect | Key Findings | Citation |

|---|---|---|---|---|

| Vascular Endothelial Growth Factor (VEGF) | HUVECs & HMVECs | Increased mRNA and protein expression. | This induction is a key initial event in PAF-stimulated corneal angiogenesis and endothelial cell migration. | nih.govarvojournals.org |

| Fibroblast Growth Factor-2 (FGF-2) | HUVECs & HMVECs | No change in expression. | Highlights the specificity of PAF signaling towards VEGF induction in these cells. | nih.govarvojournals.org |

| Vascular Endothelial Growth Factor (VEGF) | Retinal Pigment Epithelial Cells (ARPE-19) | Increased VEGF production in culture supernatant. | The effect was inhibited by a PAF receptor antagonist, confirming receptor-mediated action. | tandfonline.comresearchgate.net |

Effects on Cyclooxygenase-2 (COX-2) Biosynthesis

This compound is a potent inducer of Cyclooxygenase-2 (COX-2), the inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins. This induction is a key mechanism by which PAF contributes to inflammatory and pain responses.

In human epidermal cells and keratinocytes, treatment with cPAF results in a marked accumulation of COX-2 mRNA and a subsequent increase in COX-2 protein biosynthesis. aai.org This effect was observed as early as 30 minutes after cPAF treatment and persisted for at least 6 hours. aai.org Similarly, in rabbit corneal epithelium, cPAF induces COX-2 gene expression in a time-dependent manner, with expression being detectable at 2 hours and peaking at 4 hours. nih.gov This process was found to be dependent on an influx of extracellular calcium, as induction was significantly inhibited in a calcium-free medium. nih.gov

Further evidence comes from studies on rat primary astrocytes, where the cPAF-induced release of prostaglandin (B15479496) E2 (PGE2) was shown to be mediated by the COX-2 isozyme. mit.edu The ability of cPAF to activate COX-2 gene transcription has also been confirmed using reporter gene constructs in keratinocytes, where both cPAF and UV radiation were shown to stimulate the COX-2 promoter. direct-ms.orgrupress.org This induction occurs via transcriptional activation of the COX-2 gene, leading to increased formation of the functional enzyme. nih.gov

The table below summarizes the effects of this compound on COX-2 biosynthesis.

| Cell Type | Observed Effect | Mechanism/Key Findings | Citation |

|---|---|---|---|

| Human Epidermal Cells (KB) & Keratinocytes (HaCaT) | Increased COX-2 mRNA and protein levels. | Effect is mediated by the PAF receptor and contributes to inflammatory processes in the skin. | aai.org |

| Rabbit Corneal Epithelium | Increased COX-2 gene expression and protein formation. | Induction is time-dependent and requires an influx of Ca2+. | nih.gov |

| Rat Primary Astrocytes | Mediates PGE2 release via COX-2. | Basal expression of COX-2 was sufficient to sustain the acute response to cPAF. | mit.edu |

| Keratinocytes | Activated COX-2 promoter/gene transcription. | Demonstrates direct activation of the COX-2 gene by PAF signaling pathways. | direct-ms.orgrupress.org |

Biological Functions and Experimental Models Utilizing N Carbamyl Paf

Applications as a Research Tool in In Vitro Systems

CPAF has been employed in a variety of cell-based systems to elucidate the roles of the PAF receptor in cellular signaling and function.

In studies using Raji lymphoblast cells, N-Carbamyl-PAF has been identified as a potent PAF receptor agonist. nih.govneuroscijournal.com Unlike native PAF, CPAF is not significantly metabolized by these cells, making it a reliable research tool for investigating lymphocyte function. elsevier.esnih.gov Binding studies demonstrated that CPAF binds specifically to a single class of receptors on Raji cells. nih.govneuroscijournal.com This binding interaction is potent, though about one-third as strong as native PAF. nih.govneuroscijournal.com

As a functional agonist, CPAF induces a dose-dependent increase in free intracellular calcium, a key second messenger in cell signaling. nih.govneuroscijournal.com This effect can be blocked by structurally different PAF receptor antagonists, confirming the specificity of the interaction. nih.govneuroscijournal.com However, treatment with CPAF did not influence the spontaneous proliferation of Raji lymphoblasts, suggesting that the PAF receptor is not directly involved in the proliferative processes of this cell line. nih.govneuroscijournal.com

Table 1: this compound Interaction with Raji Lymphoblast PAF Receptor

| Parameter | Finding | Citation |

|---|---|---|

| Binding Specificity | Demonstrates specific, saturable binding to PAF receptors. | nih.gov |

| Binding Affinity (Kd) | 2.9 ± 0.9 nM | nih.gov |

| Receptor Density | Approximately 14,800 sites per cell. | nih.gov |

| Agonist Potency | About one-third the potency of native PAF. | nih.govneuroscijournal.com |

| Metabolic Stability | Not significantly metabolized by Raji lymphoblasts at 37°C. | elsevier.esnih.gov |

| Functional Effect | Induces a dose-dependent increase in intracellular calcium. | nih.govneuroscijournal.com |

| Effect on Proliferation | Does not affect spontaneous cell proliferation. | nih.govneuroscijournal.com |

In the human promonocytic U937 cell line, prolonged exposure to CPAF leads to a significant down-regulation of PAF receptors. This reduction, observed to be between 50-75%, occurs at both the receptor protein and the mRNA level. mednexus.orgoaepublish.comcore.ac.uk Studies showed that CPAF treatment resulted in a 50% decrease in the steady-state level of PAF-receptor mRNA and reduced the transcription rate of the PAF-receptor gene. oaepublish.comcore.ac.uk This effect was dose-dependent and could be mitigated by a PAF receptor antagonist, indicating a specific, agonist-induced regulatory mechanism on gene expression. oaepublish.comcore.ac.uk

In murine peritoneal macrophages, CPAF is used to probe inflammatory responses. Treatment with CPAF induces the production of several inflammatory markers, including inducible nitric oxide synthase (Nos2), the chemokine Ccl5 (RANTES), and tumor necrosis factor (Tnf). mdpi.com Interestingly, this inflammatory response is entirely dependent not only on the presence of the PAF receptor but also on an intact Toll-like receptor 4 (TLR4) signaling pathway, including the adapter proteins MyD88 and TRIF. mdpi.com In some models, CPAF alone did not induce nitric oxide synthase-2 (NOS-2) but could potentiate its induction when combined with lipopolysaccharide (LPS). nih.gov

Table 2: Effects of this compound on Monocytic and Macrophage Cells

| Cell Model | Key Finding | Citation |

|---|---|---|

| U937 Cells | Causes down-regulation of PAF receptor number and mRNA levels. | mednexus.orgoaepublish.comcore.ac.uk |

| U937 Cells | Reduces the transcription rate of the PAF receptor gene. | oaepublish.comcore.ac.uk |

| Peritoneal Macrophages | Induces expression of inflammatory markers (Nos2, Ccl5, Tnf). | mdpi.com |

| Peritoneal Macrophages | CPAF-induced inflammation is dependent on PAFR and TLR4 signaling. | mdpi.com |

| Peritoneal Macrophages | Can potentiate LPS-induced NOS-2 expression. | nih.gov |

Research using the human keratinocyte-derived cell line HaCaT shows that CPAF, as a non-hydrolyzable PAF receptor agonist, can stimulate the cells to produce PAF and its analogs. mdpi.com CPAF treatment has also been shown to induce the release of microvesicle particles (MVP), which are involved in cell-to-cell communication. nih.govmdpi.com Furthermore, activation of the PAF receptor in keratinocytes by CPAF can lead to the biosynthesis of cytokines like IL-6 and IL-8, as well as cyclooxygenase-2 (COX-2). nih.gov

In studies with human umbilical vein endothelial cells (HUVECs), CPAF induces a dose-dependent chemotactic response, stimulating cell migration. oncotarget.com This migratory effect is a key step in angiogenesis and is inhibited by PAF receptor antagonists. oncotarget.com CPAF was also found to upregulate the expression of Vascular Endothelial Growth Factor (VEGF) mRNA and protein in both HUVECs and human dermal microvascular endothelial cells (HMVECs). oncotarget.com Notably, CPAF did not stimulate the proliferation of these endothelial cells. oncotarget.com

Table 3: Effects of this compound on Endothelial and Epithelial Cells

| Cell Model | Key Finding | Citation |

|---|---|---|

| HaCaT Keratinocytes | Stimulates biosynthesis of PAF and its analogs. | mdpi.com |

| HaCaT Keratinocytes | Induces release of microvesicle particles (MVP). | nih.govmdpi.com |

| HaCaT Keratinocytes | Stimulates biosynthesis of IL-6, IL-8, and COX-2. | nih.gov |

| HUVECs / HMVECs | Induces dose-dependent cell migration (chemotaxis). | oncotarget.com |

| HUVECs / HMVECs | Upregulates expression of VEGF mRNA and protein. | oncotarget.com |

| HUVECs / HMVECs | Does not affect cell proliferation. | oncotarget.com |

Current scientific literature from the performed searches does not indicate a direct role for the specific compound this compound in glioma stem cell (GSC) research. Studies in this area have prominently featured a different molecule that is also abbreviated as PAF: Proliferating Cell Nuclear Antigen-Associated Factor. Research has shown that this protein, PAF, is overexpressed in GSCs and that its depletion impairs their self-renewal, tumorigenicity, and enhances their sensitivity to radiation. nih.gov

While direct evidence on this compound is lacking, other research has explored the broader role of the Platelet-Activating Factor Receptor (PAFR) in various cancers, where its activation has been linked to pro-tumorigenic effects such as promoting cell proliferation and resistance to therapy. elsevier.es Additionally, studies have demonstrated that glioma stem cells can activate platelets through the production of thrombin, a process that promotes GSC growth and stemness, highlighting a potential area for related lipid signaling pathways in glioma biology. nih.govmednexus.org

Effects on Human Endothelial and Epithelial Cell Biology (e.g., HUVECs, HaCaT keratinocytes)

Physiological and Pathological Roles in Non-Human Animal Models

CPAF is utilized in animal models to investigate the systemic effects of sustained PAF receptor activation in various physiological and pathological states.

In mouse models of lipopolysaccharide (LPS)-induced endotoxemia, a condition mimicking septic shock, CPAF demonstrates a protective, immunomodulatory role. nih.gov Administration of CPAF improved survival rates in mice challenged with lethal doses of LPS. nih.gov This protective effect is associated with a significant modulation of the cytokine response. nih.gov Specifically, CPAF treatment led to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-12, while simultaneously increasing the levels of the anti-inflammatory cytokine IL-10. nih.gov This suggests that PAF receptor activation can suppress an overactive and harmful immune response.

Conversely, in a different model of inflammation using phorbol (B1677699) ester (PMA) application on mouse skin, topical CPAF treatment paradoxically suppressed both acute and chronic inflammatory responses. This anti-inflammatory effect was dependent on the PAF receptor, as it was absent in mice lacking the receptor. These findings, combined with observations that mice without PAF receptors exhibit increased chronic inflammation, suggest that PAF receptor signaling has complex immunomodulatory functions that can be either pro- or anti-inflammatory depending on the context and inflammatory stimulus.

Table 4: In Vivo Effects of this compound in Mouse Inflammation Models

| Model | Key Finding | Citation |

|---|---|---|

| LPS-Induced Endotoxemia | Increases survival rate after lethal LPS challenge. | nih.gov |

| LPS-Induced Endotoxemia | Decreases pro-inflammatory cytokines (TNF-α, IL-1β, IL-12). | nih.gov |

| LPS-Induced Endotoxemia | Increases anti-inflammatory cytokine (IL-10). | nih.gov |

| PMA-Induced Skin Inflammation | Suppresses acute and chronic inflammation (e.g., ear thickness). | |

| PMA-Induced Skin Inflammation | Anti-inflammatory effect is PAF receptor-dependent. |

Involvement in Reproductive Physiology (e.g., preterm delivery models)

The stable analog of Platelet-Activating Factor (PAF), this compound (cPAF), has been instrumental in elucidating the role of PAF in reproductive processes, particularly in the context of preterm delivery. Studies utilizing animal models have demonstrated that the administration of cPAF can induce preterm birth, highlighting the critical role of PAF signaling in parturition.

In murine models, the intrauterine administration of methyl carbamyl PAF on day 15 of gestation has been shown to cause preterm delivery. nih.gov This effect underscores the potent biological activity of PAF in the reproductive system. The mechanism appears to involve the induction of an inflammatory cascade, as PAF is a potent phospholipid activator of inflammation that signals through its cognate receptor, the Platelet-Activating Factor Receptor (PTAFR). nih.govbioone.org

Research has shown that PAF's effects are intertwined with other signaling pathways, such as those involving Toll-like receptors (TLRs), which are crucial in the innate immune response to infection—a known trigger for preterm labor. nih.govbioone.org For instance, in peritoneal macrophages, cPAF induces the production of inflammatory markers that are upregulated during bacterially induced labor, including inducible nitric oxide synthase (Nos2), the chemokine Ccl5 (RANTES), and tumor necrosis factor (Tnf). bioone.org This response is dependent on both IkappaB kinase and calcium/calmodulin-dependent protein kinase II. bioone.org

Furthermore, studies using mice lacking the enzyme PAF acetylhydrolase (PAF-AH), which degrades PAF, have shown increased susceptibility to E. coli-induced preterm delivery and inflammation. bioone.org This provides further evidence for the central role of endogenous PAF in infection-induced preterm birth. The use of cPAF in these experimental models allows for a controlled and reproducible way to study the downstream effects of PAF receptor activation in the complex signaling network that leads to preterm labor. nih.govbioone.org The compound has also been used in studies investigating menstrual pain, where intraperitoneal injection of cPAF in a mouse model of menstruation was used to compare pain levels. spandidos-publications.com

Table 1: Experimental Models Utilizing this compound in Reproductive Physiology

| Experimental Model | Organism | Key Findings | Reference |

|---|---|---|---|

| Preterm Delivery | Mouse | Intrauterine administration of methyl cPAF on day 15 of gestation induces preterm delivery. | nih.gov |

| Bacterially Induced Preterm Labor | Mouse | cPAF induces inflammatory markers (Nos2, Ccl5, Tnf) in peritoneal macrophages, mimicking aspects of bacterially induced labor. | bioone.org |

| Menstrual Pain | Mouse | Intraperitoneal injection of cPAF was used to compare menstrual pain levels. | spandidos-publications.com |

Angiogenesis Studies (e.g., corneal neovascularization in mice)

This compound has been a valuable tool in the study of angiogenesis, the formation of new blood vessels. A key experimental model where cPAF has been employed is the induction of corneal neovascularization in mice. arvojournals.orgnih.gov The cornea is normally avascular, making it an excellent model to study the factors that initiate and promote blood vessel growth. nih.gov

In these studies, pellets containing cPAF are implanted into the corneas of mice. arvojournals.orgnih.gov This leads to the growth of new blood vessels from the limbus towards the pellet, a clear demonstration of the pro-angiogenic properties of PAF. arvojournals.org Research has shown that this effect is receptor-mediated; the neovascularization is significantly reduced in mice lacking the PAF receptor (PAF-R-knockout mice) and in mice treated with a PAF receptor antagonist. arvojournals.orgnih.gov

The mechanism by which cPAF promotes angiogenesis involves the stimulation of endothelial cell migration and the upregulation of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic growth factor. arvojournals.orgnih.gov In vitro studies using human umbilical cord vein endothelial cells (HUVECs) and human dermal microvascular endothelial cells (HMVECs) have shown that cPAF induces a dose-dependent migration of these cells. arvojournals.orgnih.gov This migratory response is inhibited by a PAF receptor antagonist and a VEGF-blocking antibody, indicating that VEGF is a critical downstream mediator of PAF's angiogenic effect. nih.gov

Interestingly, while cPAF stimulates endothelial cell migration, it does not appear to stimulate their proliferation. arvojournals.orgnih.gov Instead, its primary role in promoting angiogenesis seems to be the induction of VEGF expression and the subsequent stimulation of endothelial cell migration, which are initial and crucial events in the process of new vessel formation. nih.gov

Table 2: Research Findings on this compound in Corneal Neovascularization

| Parameter | Observation | Experimental System | Reference |

|---|---|---|---|

| In Vivo Neovascularization | cPAF pellet implantation induces new blood vessel growth in the mouse cornea. | Wild-type mice | arvojournals.org |

| Receptor Mediation | PAF-induced neovascularization is significantly reduced. | PAF-receptor-knockout mice and mice treated with a PAF antagonist. | arvojournals.orgnih.gov |

| Endothelial Cell Migration | cPAF produces a dose-dependent migration of endothelial cells. | Human Umbilical Cord Vein Endothelial Cells (HUVECs) and Human Dermal Microvascular Endothelial Cells (HMVECs) | arvojournals.orgnih.gov |

| VEGF Expression | cPAF induces VEGF mRNA and protein expression. | HUVECs and HMVECs | arvojournals.orgnih.gov |

| Endothelial Cell Proliferation | cPAF does not stimulate endothelial cell proliferation. | HUVECs and HMVECs | arvojournals.orgnih.gov |

Advanced Analytical Methodologies for N Carbamyl Paf Research

Chromatographic Separation Techniques

Chromatography is a fundamental step in the analysis of N-Carbamyl-PAF, allowing for its separation from other lipids and potential interferences prior to detection. The choice of chromatographic technique depends on the specific analytical goals, such as quantification, structural elucidation, or analysis of related analogs.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are powerful tools for the analysis of this compound and related compounds. americanpharmaceuticalreview.com These techniques are widely used in the pharmaceutical industry for the characterization of new drug substances and products. americanpharmaceuticalreview.com The separation can be achieved using different column chemistries and mobile phase compositions. For instance, reversed-phase HPLC with a C18 column is a common approach for separating various PAF molecular species. nih.gov

Liquid chromatography is often coupled with mass spectrometry (LC-MS) for the sensitive and specific detection of PAF and its metabolites. nih.govresearchgate.netnih.gov This combination allows for the quantification of different isoforms of PAF, which is not possible with methods like ELISA. nih.gov For example, a UHPLC system can be used to significantly reduce analysis time from 30 minutes to about 5 minutes compared to conventional HPLC. chromatographyonline.com In the context of carbamylated compounds, HPLC methods have been developed to measure carbamylated hemoglobin by quantifying the valine hydantoin (B18101) formed after acid hydrolysis. nih.gov While this application is for a different molecule, the principle of using HPLC to analyze carbamylated species is well-established. nih.gov The use of LC-MS/MS is particularly advantageous as it can help to distinguish PAF from isobaric lysophosphatidylcholines (lyso-PCs), which can interfere with accurate measurement. nih.gov

Table 1: Applications of Liquid Chromatography in the Analysis of PAF and Related Compounds

| Analytical Goal | Chromatographic Technique | Key Findings & Applications |

|---|---|---|

| Separation of PAF molecular species | Reversed-phase HPLC with C18 column | Successful fractionation of synthetic and semi-synthetic PAF. nih.gov |

| Quantification of PAF isoforms | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) | Enables distinction between PAF isoforms, unlike ELISA. nih.gov |

| Rapid analysis | Ultra-high-performance liquid chromatography (UHPLC) | Reduces analysis time significantly compared to conventional HPLC. chromatographyonline.com |

| Analysis of carbamylated molecules | High-performance liquid chromatography (HPLC) | Established methodology for measuring carbamylated hemoglobin. nih.gov |

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another valuable technique for the analysis of PAF and its analogs. Pyrolysis-GC-MS is an effective method for analyzing rubber compounds and can be adapted for other complex samples. scribd.com This technique has been utilized to determine the molecular heterogeneity of PAF in biological samples, such as the rat glandular stomach. nih.gov For instance, GC-MS analysis has revealed changes in PAF molecular species in response to stress. nih.gov

The analysis of PAF by GC-MS often requires a derivatization step to convert the non-volatile PAF molecule into a more volatile derivative suitable for GC analysis. A sensitive GC-MS method for PAF quantification involves the conversion of PAF to a diglyceride using phospholipase C, followed by derivatization to a pentafluorobenzoyl derivative. nih.gov While this method is sensitive, it can be time-consuming due to the multiple derivatization steps. nih.gov

Supercritical fluid chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. shimadzu.nlnacalai.com SFC has gained attention as it often uses less organic solvent and can provide different retention behaviors compared to HPLC. nacalai.com This technique is particularly useful for the analysis of nonvolatile and thermolabile compounds where other methods may not be suitable. taylorandfrancis.com

SFC can be a powerful tool for the analysis of a wide range of compounds, including phospholipids. shimadzu.com Its application in "unified chromatography," combining SFC and LC, allows for the simultaneous analysis of heterogeneous components. shimadzu.nl For the analysis of this compound analogs, SFC offers a promising approach, especially for chiral separations and for compounds with a wide range of polarities. shimadzu.com The use of SFC can lead to high-speed analysis, low organic solvent consumption, and reduced environmental impact. shimadzu.com

Gas Chromatography (GC) Approaches

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. Different ionization techniques and mass analysis methods are employed to achieve the desired analytical performance.

Electrospray ionization (ESI) is a soft ionization technique widely used in mass spectrometry for the analysis of biological macromolecules like proteins and lipids. libretexts.org ESI-MS has been successfully applied to the analysis of PAF. nih.gov In positive-ion mode, PAF can be detected as a sodiated molecule, and fragmentation can be induced to provide structural information. nih.gov Negative-ion detection can also be employed, where the major molecular species is often an adduct with chloride. nih.gov ESI can be coupled with various mass analyzers and chromatographic techniques, enhancing its utility for complex analyses. libretexts.org The study of N-carbamoyl glucuronide metabolites has utilized ESI in positive ion mode to identify protonated molecular ions and their collision-induced dissociation products. researchgate.net

Fast atom bombardment (FAB) is another ionization technique that has been used for the analysis of non-volatile and thermally unstable polar compounds. creative-proteomics.com FAB-MS has been instrumental in identifying the molecular species of PAF produced by stimulated human polymorphonuclear leukocytes. nih.gov This technique, often paired with HPLC for prior separation, has allowed for the identification of various alkyl chain homologs of PAF. nih.gov While FAB is effective, it can sometimes be challenging to distinguish between different components in a mixture if they have varying volatility. creative-proteomics.com

Table 2: Ionization Techniques for the Mass Spectrometric Analysis of PAF and Carbamylated Compounds

| Ionization Technique | Analyte Type | Key Features and Findings |

|---|---|---|

| Electrospray Ionization (ESI) | PAF, N-carbamoyl glucuronides | Soft ionization, detection of sodiated molecules and chloride adducts, fragmentation for structural information. nih.govresearchgate.net |

| Fast Atom Bombardment (FAB) | PAF molecular species | Analysis of non-volatile compounds, identification of alkyl chain homologs of PAF. creative-proteomics.comnih.gov |

Selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM), is a highly sensitive and specific mass spectrometric technique used for the quantification of target analytes in complex mixtures. embopress.org SRM is typically performed on a triple quadrupole mass spectrometer and involves monitoring specific precursor-to-product ion transitions for a predefined analyte. embopress.org This high selectivity effectively filters out background ions, leading to a significant increase in sensitivity compared to full-scan MS methods. embopress.org

LC-SRM is a powerful method for the accurate quantification of protein biomarkers and can be applied to other molecules like this compound. nih.gov In the context of PAF analysis, LC-MS/MS methods using SRM have been developed to accurately measure different PAF molecular species in biological samples like human plasma. nih.gov This approach is crucial for overcoming the interference from isobaric compounds such as lysophosphatidylcholines. nih.gov For instance, specific fragment ions can be monitored to differentiate PAF from lyso-PC. nih.gov The use of SRM allows for detection at very low levels, with some methods achieving detection limits in the femtomole range. nih.gov

Selected Reaction Monitoring (SRM) for Sensitive Detection and Molecular Species Analysis

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are powerful and precise techniques used to characterize the interaction between a ligand, such as this compound, and its receptor. springernature.comnih.gov These assays provide quantitative data on receptor density (Bmax) and ligand affinity (Kd). nih.gov this compound, being a metabolically stable agonist of the PAF receptor, is a valuable tool in these studies. researchgate.netnih.govmedchemexpress.com

The fundamental principle involves incubating a radiolabeled ligand with a biological preparation containing the receptor of interest, such as whole cells or membrane fractions. nih.gov After reaching binding equilibrium, the receptor-bound radioligand is separated from the unbound (free) radioligand, and the amount of radioactivity is measured. revvity.com

Research on the binding of this compound to the PAF receptor on Raji lymphoblast cells provides a clear example of this methodology. In these studies, binding was specific and reached saturation within 60-80 minutes at 4°C. nih.gov Scatchard analysis of the binding data revealed a single class of high-affinity binding sites for this compound. nih.gov This analysis allows for the determination of the equilibrium dissociation constant (Kd), which is a measure of the ligand's binding affinity (a lower Kd indicates higher affinity), and the maximum number of binding sites (Bmax), which reflects the receptor density in the tissue or cell preparation. nih.gov

Competition binding studies are another form of this assay. Here, the ability of an unlabeled ligand (the "competitor," such as this compound) to displace a radiolabeled ligand from the receptor is measured. nih.gov Such experiments have shown that this compound has approximately one-third the potency of native PAF in binding to the Raji lymphoblast PAF receptor. nih.gov Furthermore, known PAF receptor antagonists like CV-6209 and alprazolam were shown to compete with this compound for binding, confirming its interaction with the specific PAF receptor. nih.gov

Table 2: Receptor Binding Parameters of this compound on Raji Lymphoblasts

| Parameter | Definition | Value | Source |

| Kd (Dissociation Constant) | The concentration of ligand at which 50% of the receptors are occupied at equilibrium. | 2.9 ± 0.9 nM | nih.gov |

| Bmax (Maximum Binding Sites) | The total concentration of receptor sites in the preparation. | 14,800 sites/cell | nih.gov |

Table 3: Findings from Competition Binding Studies on Raji Lymphoblast PAF Receptor

| Competing Ligand | Observation | Implication | Source |

| Platelet-Activating Factor (PAF) | This compound demonstrated about one-third the potency of native PAF. | This compound is a direct agonist at the PAF receptor, but with lower affinity than the endogenous ligand. | nih.gov |

| CV-6209 | Inhibited CPAF-induced calcium changes at doses that competed with CPAF binding. | Confirms that this compound's effects are mediated through the PAF receptor. | nih.gov |

| Alprazolam | Inhibited CPAF-induced calcium changes at doses that competed with CPAF binding. | Confirms that this compound's effects are mediated through the PAF receptor. | nih.gov |

Q & A

Q. What systematic approaches identify and resolve contradictions in mechanistic studies of N-Carbamyl-paf?

- Methodological Answer : Apply TRIZ contradiction analysis: List observed contradictions (e.g., high efficacy vs. toxicity). Map to technical parameters (e.g., "concentration" vs. "safety"). Prioritize using the 40 Inventive Principles, such as segmentation (dose fractionation) or parameter adjustment (pH modulation) .

Q. How can researchers validate conflicting hypotheses about this compound’s metabolic pathways?

- Methodological Answer : Use isotopic labeling (e.g., ) to track metabolite formation. Combine LC-MS/MS with enzyme inhibition assays (e.g., CYP450 inhibitors). Cross-reference results with computational models (e.g., molecular docking for enzyme binding affinity) .

Data Integrity and Reporting Standards

Q. What are the best practices for documenting experimental failures or irreproducible results?

- Methodological Answer : Maintain detailed lab notebooks with raw data, environmental conditions (e.g., humidity), and equipment logs. Publish negative results in repositories like Figshare to prevent publication bias. Use checklists (e.g., ARRIVE guidelines) for transparent reporting .

Q. How should researchers integrate multi-omics data to study this compound’s systemic effects?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) datasets. Use bioinformatics tools (e.g., KEGG pathway enrichment) to identify cross-talk. Validate with knock-out models or CRISPR interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.